molecular formula C8H15NO B15323002 3-Cyclopentylazetidin-3-ol

3-Cyclopentylazetidin-3-ol

Cat. No.: B15323002
M. Wt: 141.21 g/mol
InChI Key: LTNFTYHWETWZNW-UHFFFAOYSA-N
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Description

3-Cyclopentylazetidin-3-ol is a four-membered azetidine ring derivative featuring a hydroxyl group at the 3-position and a cyclopentyl substituent. Azetidines are structurally rigid due to their small ring size, which influences their conformational stability and interactions in chemical or biological systems.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3-cyclopentylazetidin-3-ol

InChI

InChI=1S/C8H15NO/c10-8(5-9-6-8)7-3-1-2-4-7/h7,9-10H,1-6H2

InChI Key

LTNFTYHWETWZNW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2(CNC2)O

Origin of Product

United States

Scientific Research Applications

3-Cyclopentylazetidin-3-ol has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe to study biological systems, particularly in enzyme inhibition studies.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.

  • Industry: Its derivatives are used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Cyclopentylazetidin-3-ol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system or disease being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Cyclopentylazetidin-3-ol with key analogs, emphasizing substituent effects on properties and applications.

Table 1: Comparative Analysis of Azetidin-3-ol Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent Notable Properties
This compound* C₈H₁₅NO ~141.21 N/A Cyclopentyl High lipophilicity; moderate steric hindrance; potential for enhanced membrane permeability.
Azetidin-3-ol hydrochloride C₃H₈ClNO 109.55 18621-18-6 H (parent compound) High polarity due to HCl salt; limited lipophilicity; used as a synthetic intermediate .
1-Benzhydrylazetidin-3-ol C₁₆H₁₇NO 239.32 18621-17-5 Benzhydryl (diphenyl) High steric bulk; aromatic π-π interactions; reduced solubility in aqueous media .
1-Benzylazetidin-3-ol C₁₀H₁₃NO 163.22 1862-17-5 Benzyl Moderate lipophilicity; aromatic interactions; common in medicinal chemistry scaffolds .
3-Methylazetidin-3-ol hydrochloride C₄H₁₀ClNO 123.58 N/A Methyl Compact substituent; higher solubility than aromatic analogs; similarity score 0.82 to parent .

*Inferred data based on structural analogs.

Key Research Findings

Substituent Effects on Physicochemical Properties :

  • Lipophilicity : The cyclopentyl group in this compound increases logP compared to methyl or unsubstituted analogs, suggesting improved membrane permeability but reduced aqueous solubility .
  • Steric Hindrance : Bulky substituents like benzhydryl (1-Benzhydrylazetidin-3-ol) restrict rotational freedom and may hinder binding in enzyme-active sites, whereas cyclopentyl offers a balance between bulk and flexibility .

Synthetic Considerations :

  • Cyclopentyl derivatives may require tailored coupling agents or protecting groups during synthesis. For example, thionyl chloride-mediated reactions (as in ) are common for acylations, but steric demands of cyclopentyl could necessitate extended reaction times or elevated temperatures .
  • Benzhydryl and benzyl analogs often employ Friedel-Crafts or nucleophilic substitution strategies, whereas methyl derivatives are synthesized via simpler alkylation routes .

Biological and Chemical Applications :

  • Azetidin-3-ol hydrochloride : Used as a precursor for bioactive molecules, leveraging its polarity for solubility in polar solvents .
  • Aromatic Derivatives (Benzyl/Benzhydryl) : Commonly explored in drug discovery for targeting hydrophobic binding pockets (e.g., GPCRs, kinases) .
  • This compound : Predicted utility in prodrug designs or as a chiral building block due to its stereogenic center and moderate lipophilicity.

Safety and Toxicity: Limited toxicological data exist for this compound. However, structurally related compounds like 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone () highlight the need for thorough hazard assessments, particularly for novel lipophilic analogs .

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